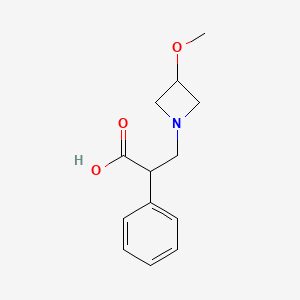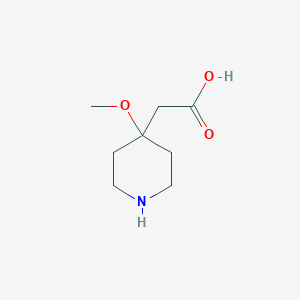
2-(4-Methoxypiperidin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxypiperidin-4-yl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypiperidin-4-yl)acetic acid typically involves the reaction of 4-methoxypiperidine with a suitable acetic acid derivative. One common method includes the use of acetic anhydride or acetyl chloride as the acylating agent. The reaction is usually carried out under basic conditions, often employing a base such as sodium hydroxide or potassium carbonate to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems .
化学反応の分析
Types of Reactions
2-(4-Methoxypiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-(4-Methoxypiperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-(4-Methoxypiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(4-Methoxypyridin-4-yl)acetic acid
- 2-(1-Methylpiperidin-4-yl)acetic acid
- 2-(4-(Piperidin-4-yl)phenyl)acetic acid
Uniqueness
2-(4-Methoxypiperidin-4-yl)acetic acid is unique due to its specific structural features, such as the presence of a methoxy group on the piperidine ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
2-(4-methoxypiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-12-8(6-7(10)11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,11) |
InChIキー |
NHTXMWJSKFHYDV-UHFFFAOYSA-N |
正規SMILES |
COC1(CCNCC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


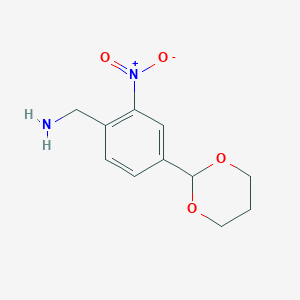
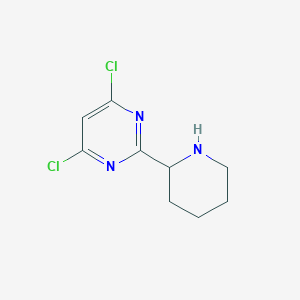
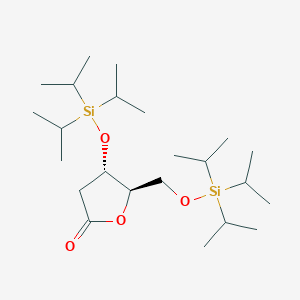
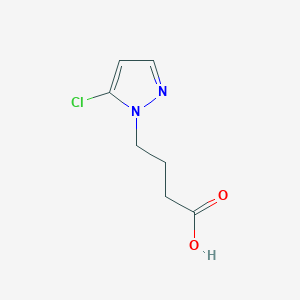
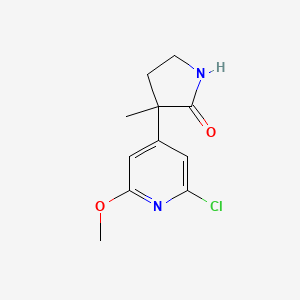

![2-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227078.png)
![4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15227084.png)
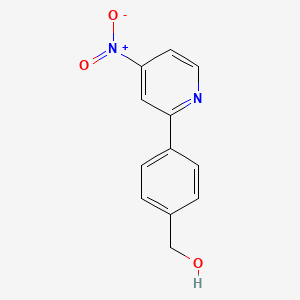

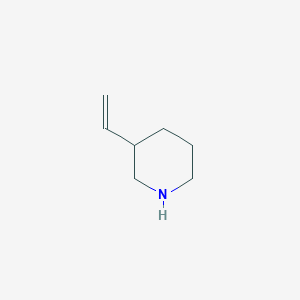
![2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B15227095.png)
![7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol](/img/structure/B15227101.png)
